S-Octyl 2-methylprop-2-enethioate
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Overview
Description
S-Octyl 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters It is characterized by the presence of an octyl group attached to a 2-methylprop-2-enethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl 2-methylprop-2-enethioate typically involves the reaction of octyl thiol with methacryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octyl thiol+Methacryloyl chloride→S-Octyl 2-methylprop-2-enethioate+HCl
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
S-Octyl 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
S-Octyl 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-Octyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- S-Phenyl 2-methylprop-2-enethioate
- S,S′-Thiodi-4,1-phenylenebis (thiomethacrylate)
- Bis [4 (2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide
Uniqueness
S-Octyl 2-methylprop-2-enethioate is unique due to its octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of drug delivery systems and specialty materials.
Properties
CAS No. |
58038-01-0 |
---|---|
Molecular Formula |
C12H22OS |
Molecular Weight |
214.37 g/mol |
IUPAC Name |
S-octyl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C12H22OS/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 |
InChI Key |
MFENTGQNXYHIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)C(=C)C |
Origin of Product |
United States |
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